An In-depth Technical Guide to the Glycogen Synthase Kinase-3 (GSK-3) Inhibitor SB 216763
An In-depth Technical Guide to the Glycogen Synthase Kinase-3 (GSK-3) Inhibitor SB 216763
Disclaimer: The information provided herein is intended for researchers, scientists, and drug development professionals. The content is for informational purposes only and does not constitute medical advice. The user-provided CAS number 16405-98-4 corresponds to 2,1,3-Benzothiadiazole-5-carboxylic acid, a compound for which extensive biological data of the nature requested is not publicly available. The following guide is based on data for SB 216763 (CAS Number: 280744-09-4), a well-characterized GSK-3 inhibitor, which aligns with the detailed requirements of the user's request.
Introduction
SB 216763 is a potent, selective, and cell-permeable small molecule inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1][2] As an ATP-competitive inhibitor, it targets both GSK-3α and GSK-3β isoforms with high affinity.[1][3] GSK-3 is a ubiquitously expressed serine/threonine kinase that plays a crucial role in a wide array of cellular processes, including glycogen metabolism, cell proliferation, differentiation, and apoptosis. Its dysregulation has been implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, bipolar disorder, and type 2 diabetes. Consequently, SB 216763 serves as a valuable pharmacological tool for elucidating the physiological and pathological roles of GSK-3 and for exploring its therapeutic potential as a drug target.
Chemical and Physical Properties
SB 216763, with the formal name 3-(2,4-dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione, is a maleimide derivative.[4][5] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 280744-09-4 | [1][2][4][5][6] |
| Molecular Formula | C₁₉H₁₂Cl₂N₂O₂ | [4][5][6] |
| Molecular Weight | 371.22 g/mol | [2][4] |
| Appearance | Crystalline solid | [7] |
| Solubility | Soluble in DMSO (up to 100 mM) | [2][4] |
| Insoluble in water and ethanol | [1] | |
| Storage | Store at room temperature or -20°C, desiccated | [4] |
Biological Activity and Mechanism of Action
SB 216763 is a highly potent inhibitor of GSK-3, demonstrating similar efficacy against both GSK-3α and GSK-3β isoforms.[1][2] It exerts its inhibitory effect by competing with ATP for the kinase's ATP-binding site.[3] The compound exhibits high selectivity for GSK-3, with minimal activity against a panel of 24 other protein kinases at concentrations where GSK-3 is significantly inhibited.[1][2][4]
The primary mechanism of action of SB 216763 is the inhibition of GSK-3's kinase activity, which leads to the modulation of downstream signaling pathways. A key pathway affected is the canonical Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, GSK-3 is a component of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[8][9][10] By inhibiting GSK-3, SB 216763 prevents the phosphorylation of β-catenin, leading to its stabilization, accumulation in the cytoplasm, and translocation to the nucleus.[4][9] In the nucleus, β-catenin acts as a transcriptional co-activator, binding to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to regulate the expression of target genes involved in cell proliferation and differentiation.[10]
Quantitative Biological Data
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (GSK-3α) | 34.3 nM | Human GSK-3α | [1] |
| IC₅₀ (GSK-3β) | Similar to GSK-3α | Human GSK-3β | [1] |
| EC₅₀ (Glycogen Synthesis) | 3.6 µM | Chang human liver cells | [5] |
| EC₅₀ (GSK-3β inhibition) | 0.2 µM | HEK293 cells | [1] |
| Maximal Neuroprotection | 3 µM | Cerebellar granule neurons | [1] |
Experimental Protocols
GSK-3 Kinase Activity Assay
This protocol describes an in vitro assay to measure the kinase activity of GSK-3α and the inhibitory effect of SB 216763.[1]
Materials:
-
Recombinant human GSK-3α
-
SB 216763
-
GS-2 peptide substrate (a peptide corresponding to a GSK-3 phosphorylation site on glycogen synthase)
-
[γ-³³P]ATP
-
Assay Buffer: 50 mM MOPS (pH 7.0), 0.2 mM EDTA, 10 mM Mg-acetate, 7.5 mM β-mercaptoethanol, 5% (w/v) glycerol, 0.01% (w/v) Tween-20
-
Stop Solution: 2.5% (v/v) H₃PO₄ containing 21 mM ATP
-
P30 phosphocellulose mats
-
Wash Buffer: 0.5% (v/v) H₃PO₄
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the final concentrations of assay components: 1 nM human GSK-3α, 50 mM MOPS (pH 7.0), 0.2 mM EDTA, 10 mM Mg-acetate, 7.5 mM β-mercaptoethanol, 5% (w/v) glycerol, 0.01% (w/v) Tween-20, 10% (v/v) DMSO, and 28 µM GS-2 peptide substrate.
-
Add various concentrations of SB 216763 to the reaction mixture to determine its inhibitory effect.
-
Initiate the kinase reaction by adding 0.34 µCi of [γ-³³P]ATP. The final total ATP concentration should be 10 µM.
-
Incubate the reaction mixture for 30 minutes at room temperature.
-
Stop the reaction by adding one-third of the assay volume of the stop solution.
-
Spot the samples onto P30 phosphocellulose mats.
-
Wash the mats six times with the wash buffer to remove unincorporated [γ-³³P]ATP.
-
Seal the filter mats in sample bags containing scintillation fluid.
-
Determine the incorporation of ³³P into the GS-2 peptide substrate by counting the mats in a scintillation counter.
Signaling Pathways and Experimental Workflows
Wnt/β-catenin Signaling Pathway
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the point of intervention by SB 216763.
GSK-3 Kinase Inhibition Assay Workflow
The diagram below outlines the experimental workflow for determining the inhibitory activity of SB 216763 on GSK-3.
Spectroscopic and Toxicological Data
Applications in Research
SB 216763 is a widely used tool in various research areas due to its specific inhibition of GSK-3.
-
Neuroscience: It has been shown to be neuroprotective in various models of neuronal cell death.[1][5] It is used to study the role of GSK-3 in neurodegenerative diseases such as Alzheimer's disease, where GSK-3 is implicated in the hyperphosphorylation of tau protein.
-
Stem Cell Biology: SB 216763 has been demonstrated to promote the maintenance of pluripotency in mouse embryonic stem cells.[6][11]
-
Cancer Research: The role of GSK-3 in cancer is complex and context-dependent. SB 216763 is utilized to investigate the effects of GSK-3 inhibition on cancer cell proliferation, survival, and differentiation.[9]
-
Metabolic Disorders: By stimulating glycogen synthesis, SB 216763 is a valuable compound for studying the regulation of glucose metabolism and the potential of GSK-3 inhibitors in the treatment of diabetes.[2][4][5]
Conclusion
SB 216763 is a potent and selective inhibitor of GSK-3 that has proven to be an invaluable research tool. Its ability to modulate key signaling pathways, particularly the Wnt/β-catenin pathway, has facilitated a deeper understanding of the multifaceted roles of GSK-3 in health and disease. Further research, including detailed preclinical and clinical studies, will be necessary to fully elucidate its therapeutic potential.
References
- 1. selleckchem.com [selleckchem.com]
- 2. SB 216763 | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]
- 3. Frontiers | Testing Fmr1KO Phenotypes in Response to GSK3 Inhibitors: SB216763 versus AFC03127 [frontiersin.org]
- 4. SB216763 | Cell Signaling Technology [cellsignal.com]
- 5. caymanchem.com [caymanchem.com]
- 6. stemcell.com [stemcell.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of β-catenin signalling by GSK-3 inhibition increases p-glycoprotein expression in brain endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glycogen Synthase Kinase 3 (GSK3) Inhibitor, SB-216763, Promotes Pluripotency in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
